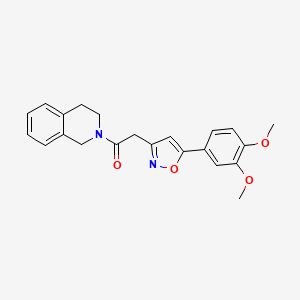

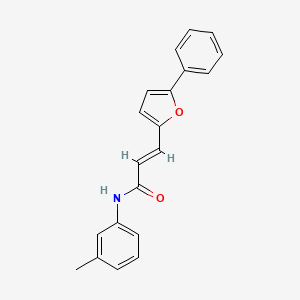

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H16ClN5O4S and its molecular weight is 421.86. The purity is usually 95%.

BenchChem offers high-quality (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activities

Research has explored the synthesis and potential anticancer activities of compounds related to (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione. For instance, Kumar and Sharma (2022) synthesized N-substituted indole derivatives, including structures similar to the mentioned compound, and evaluated their efficacy against breast cancer cell lines (Kumar & Sharma, 2022).

Metalation of Purine Bases

Purine bases like (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione have been studied for their capacity to form complexes with metal ions. Brackemeyer et al. (2014) demonstrated how purines react with platinum compounds, forming complexes with potential applications in medicinal chemistry (Brackemeyer et al., 2014).

Inhibitory Activities for Dipeptidyl Peptidase IV

The inhibitory effects of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives on dipeptidyl peptidase IV (DPP-IV) have been a subject of investigation. Mo et al. (2015) synthesized derivatives with significant inhibitory activities, suggesting their potential in therapeutic applications for diseases like diabetes (Mo et al., 2015).

Synthesis and Study of Mixed Ligand-Metal Complexes

Research by Shaker (2011) involved synthesizing mixed ligand-metal complexes of purine derivatives, including structures similar to (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione. These complexes have potential applications in coordination chemistry and catalysis (Shaker, 2011).

X-ray Structural Characterizations

The reaction products of ZnCl2 and derivatives of 6-benzylaminopurine have been structurally characterized using X-ray analysis. Studies like those by Trávníček and Marek (2009) provide insights into the coordination ability and crystal structures of such compounds, which can be crucial for developing new materials or pharmaceuticals (Trávníček & Marek, 2009).

Synthesis of Related Compounds

Other research focuses on the synthesis of compounds structurally related to (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione. These studies often aim to explore novel chemical pathways or to create derivatives with specific properties for various applications, such as in medicinal chemistry or materials science. For example, studies by Gilchrist and Roberts (1983) and Yin et al. (2008) delve into the synthesis of related compounds, contributing to the broader understanding of purine chemistry and its applications (Gilchrist & Roberts, 1983), (Yin et al., 2008).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione involves the introduction of the chlorobut-2-en-1-yl and nitrobenzylthio groups onto a purine ring, followed by the addition of a methyl group and the formation of the desired (Z) isomer.", "Starting Materials": [ "2,6-dioxopurine", "3-chlorobut-2-en-1-ol", "4-nitrobenzyl chloride", "sodium hydride", "methyl iodide", "thiophenol", "acetic anhydride", "pyridine", "triethylamine", "dimethylformamide" ], "Reaction": [ "Step 1: Protection of 2,6-dioxopurine with acetic anhydride and pyridine to form 9-acetoxy-2,6-dioxopurine", "Step 2: Alkylation of 9-acetoxy-2,6-dioxopurine with 3-chlorobut-2-en-1-ol using sodium hydride as a base to form 7-(3-chlorobut-2-en-1-yl)-9-acetoxy-2,6-dioxopurine", "Step 3: Deprotection of 9-acetoxy group using sodium hydroxide to form 7-(3-chlorobut-2-en-1-yl)-2,6-dioxopurine", "Step 4: Nitration of 7-(3-chlorobut-2-en-1-yl)-2,6-dioxopurine with nitric acid and acetic anhydride to form 7-(3-chlorobut-2-en-1-yl)-3-methyl-8-nitro-2,6-dioxopurine", "Step 5: Reduction of nitro group using palladium on carbon and hydrogen gas to form 7-(3-chlorobut-2-en-1-yl)-3-methyl-8-amino-2,6-dioxopurine", "Step 6: Protection of amino group with thiophenol and methyl iodide to form 7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-2,6-dioxopurine", "Step 7: Cyclization of 7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-2,6-dioxopurine with acetic anhydride and pyridine to form (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione", "Step 8: Isolation and purification of the desired (Z) isomer using column chromatography" ] } | |

Numéro CAS |

941938-16-5 |

Formule moléculaire |

C17H16ClN5O4S |

Poids moléculaire |

421.86 |

Nom IUPAC |

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione |

InChI |

InChI=1S/C17H16ClN5O4S/c1-10(18)7-8-22-13-14(21(2)16(25)20-15(13)24)19-17(22)28-9-11-3-5-12(6-4-11)23(26)27/h3-7H,8-9H2,1-2H3,(H,20,24,25)/b10-7- |

Clé InChI |

PFCMJZVCOXFUDO-YFHOEESVSA-N |

SMILES |

CC(=CCN1C2=C(N=C1SCC3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2676059.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2676061.png)

![N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676064.png)

![Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2676066.png)

![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2676069.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2676073.png)